![molecular formula C20H22ClN3O4S B3445121 1-[N-(2-chlorophenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide](/img/structure/B3445121.png)
1-[N-(2-chlorophenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide
Overview
Description
1-[N-(2-chlorophenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide, commonly known as CP-122,288, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. It belongs to the class of compounds known as glycine site antagonists, which are known to modulate the activity of N-methyl-D-aspartate (NMDA) receptors in the brain.
Mechanism of Action
CP-122,288 acts as a glycine site antagonist, which means that it modulates the activity of 1-[N-(2-chlorophenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide receptors in the brain. 1-[N-(2-chlorophenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide receptors play a crucial role in synaptic plasticity, learning, and memory. By blocking the glycine site of 1-[N-(2-chlorophenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide receptors, CP-122,288 reduces the activity of these receptors, which can have a neuroprotective effect and reduce excitotoxicity.
Biochemical and Physiological Effects:
CP-122,288 has been shown to have several biochemical and physiological effects in animal models. It has been shown to reduce infarct size and improve neurological function in animal models of stroke. Additionally, it has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity. CP-122,288 has also been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic effects.
Advantages and Limitations for Lab Experiments
CP-122,288 has several advantages for lab experiments. It has high selectivity for the glycine site of 1-[N-(2-chlorophenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide receptors, which makes it a useful tool for studying the role of these receptors in various neurological and psychiatric disorders. Additionally, it has been shown to have a good safety profile and low toxicity in animal studies. However, one limitation of CP-122,288 is its low solubility, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on CP-122,288. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders. Further studies are needed to determine the efficacy and safety of CP-122,288 in human clinical trials. Additionally, there is interest in developing new compounds that are more potent and have better pharmacokinetic properties than CP-122,288. Finally, there is interest in studying the role of 1-[N-(2-chlorophenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide receptors and glycine site antagonists in various neurological and psychiatric disorders, which may lead to the development of new treatments.
Scientific Research Applications
CP-122,288 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, it has been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.
properties
IUPAC Name |
1-[2-[N-(benzenesulfonyl)-2-chloroanilino]acetyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O4S/c21-17-8-4-5-9-18(17)24(29(27,28)16-6-2-1-3-7-16)14-19(25)23-12-10-15(11-13-23)20(22)26/h1-9,15H,10-14H2,(H2,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYZIJXLXBAVBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CN(C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[N-(2-chlorophenyl)-N-(phenylsulfonyl)glycyl]piperidine-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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